molecular formula C13H19NO3 B1266000 tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate CAS No. 63040-83-5

tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate

Cat. No. B1266000
CAS RN: 63040-83-5
M. Wt: 237.29 g/mol
InChI Key: ANUXYJVRWSTYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves catalytic processes or reactions utilizing specific reagents to introduce or modify functional groups. For instance, the acetylation of alcohols with acetic anhydride catalyzed by 4-(dimethylamino)pyridine (DMAP) provides insights into mechanisms that could be relevant for synthesizing tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate derivatives. Such processes highlight the importance of nucleophilic attack and subsequent formation of ion pairs leading to the desired ester products (Xu et al., 2005).

Molecular Structure Analysis

Detailed molecular and solid-state structure analyses often involve X-ray diffraction, NMR, and CI mass spectroscopy, among other techniques. These methods provide crucial information on the configuration, conformations, and overall geometry of the molecule, which are essential for understanding its reactivity and interactions with other compounds. For example, the study of similar complex molecules has elucidated the formation of dimers and chains through intermolecular hydrogen bonds and π–π interactions, offering insights into the structural analysis of tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate (Tomaščiková et al., 2008).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from studies on similar pyrrole derivatives, which undergo reactions such as Michael addition and enamine formation, leading to a variety of functionalized products. These reactions are indicative of the compound's potential versatility in synthetic applications (Schwan & Warkentin, 1987).

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Heterocyclic Compounds : tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate is used in the synthesis of various heterocyclic compounds. For example, it's involved in the synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, an intermediate in organic syntheses, demonstrating its utility in producing complex organic molecules (Fox & Ley, 2003).

  • Chiral Metacyclophane Construction : In the construction of chiral areno-bridged metacyclophanes, tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate derivatives play a significant role. These structures have potential applications in developing novel molecular architectures (Akther et al., 2018).

Catalysis and Reaction Mechanisms

  • Catalysis Studies : The compound is used in studies examining the acetylation of alcohols, providing insights into reaction mechanisms and catalyst behaviors. For example, its use in the acetylation of tert-butanol with acetic anhydride offers a deeper understanding of nucleophilic catalysis pathways (Xu et al., 2005).

Organic Synthesis and Reactions

  • One-Pot Synthesis of Pyrans : It's instrumental in the one-pot synthesis of 2-amino-4H-pyrans, compounds with various applications, including their use as anti-cancer and antihypertensive agents (Zonouzi et al., 2006).

  • Formation of Substituted Pyrroles : In the formation of 5-substituted pyrroles through reactions with singlet oxygen, tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate derivatives demonstrate unique reactivity, showing its relevance in synthesizing pyrrole-based compounds (Wasserman et al., 1999).

Pharmacological and Chemical Analysis

  • Antioxidant Research : Its derivatives have been studied for their potential as antioxidants, showing promising results in several experiments indicating antioxidant and anti-inflammatory activities (Shinko et al., 2022).

  • Pharmaceutical Intermediate Synthesis : It serves as a key intermediate in the synthesis of pharmaceutical compounds like atorvastatin, an effective HMG-CoA reductase inhibitor (Rádl, 2003).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-7-10(9(3)15)8(2)14-11(7)12(16)17-13(4,5)6/h14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUXYJVRWSTYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978964
Record name tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate

CAS RN

63040-83-5
Record name tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63040-83-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9S4S45L29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.